

Application Notes and Protocols for Osmotic Shock Experiments Using Flipper-TR®

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Compound of Interest

Compound Name: *Flipper-TR 5*

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Introduction

Osmotic shock, a physiological dysfunction resulting from a sudden change in the solute concentration around a cell, triggers rapid water movement across the cell membrane, profoundly impacting membrane tension and initiating complex signaling cascades.^[1] Flipper-TR® is a fluorescent probe that specifically inserts into the plasma membrane and reports on changes in membrane tension through alterations in its fluorescence lifetime.^[2] This makes it an invaluable tool for real-time, quantitative analysis of cellular responses to osmotic stress.

The Flipper-TR® probe is a planarizable push-pull molecule. In a relaxed membrane, the probe is in a twisted conformation. As membrane tension increases, the probe becomes more planar, leading to a red-shift in its excitation spectrum and, crucially, an increase in its fluorescence lifetime.^{[3][4]} This property allows for the quantification of membrane tension changes using Fluorescence Lifetime Imaging Microscopy (FLIM).^{[4][5]} Longer fluorescence lifetimes correspond to higher membrane tension.^[2]

These application notes provide a detailed protocol for inducing and measuring changes in plasma membrane tension during osmotic shock using Flipper-TR® and FLIM.

Key Principles of Flipper-TR® in Measuring Membrane Tension

Feature	Description	Reference
Mechanism of Action	Reports changes in lipid bilayer organization. Increased membrane tension leads to a more planar conformation of the probe.	[2][3]
Readout	Change in fluorescence lifetime, measured by FLIM.	[2][4]
Correlation	A longer fluorescence lifetime (τ) of Flipper-TR® indicates increased membrane tension.	[2]
Excitation/Emission	Excitation is typically performed with a 488 nm pulsed laser, and emission is collected around 575-625 nm.	[2]
Data Analysis	Fluorescence decay curves are fitted with a double-exponential model to extract two lifetime components, τ_1 and τ_2 . The longer lifetime, τ_1 , which has a higher amplitude, is used to report on membrane tension.	[2][6]

Experimental Design and Protocols

I. Cell Preparation and Flipper-TR® Staining

This protocol is optimized for adherent mammalian cell lines (e.g., HeLa, MDCK) cultured on glass-bottom dishes suitable for high-resolution microscopy.

Materials:

- Flipper-TR® probe (Spirochrome, SC020)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Cells cultured on glass-bottom dishes

Protocol:

- Prepare Flipper-TR® Stock Solution:
 - Dissolve the contents of one vial of Flipper-TR® in 50 μ L of anhydrous DMSO to create a 1 mM stock solution.[\[2\]](#)
 - Store the stock solution at -20°C. The solution is stable for at least three months when stored properly.[\[2\]](#)
- Prepare Staining Solution:
 - Dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 μ M in serum-free cell culture medium.[\[2\]](#)
 - Note: The presence of serum may reduce labeling efficiency. If the signal is low, the concentration can be increased up to 2 μ M.[\[2\]](#)
- Cell Staining:
 - Wash the cells once with pre-warmed PBS.
 - Add the 1 μ M Flipper-TR® staining solution to the cells.
 - Incubate for 15-30 minutes at 37°C and 5% CO₂.
 - Wash the cells three times with the imaging medium (e.g., complete culture medium or an isotonic buffer) to remove excess probe.

- The cells are now ready for imaging.

II. Induction of Osmotic Shock

Osmotic shock is induced by replacing the isotonic imaging medium with either a hypotonic or hypertonic solution.

Materials:

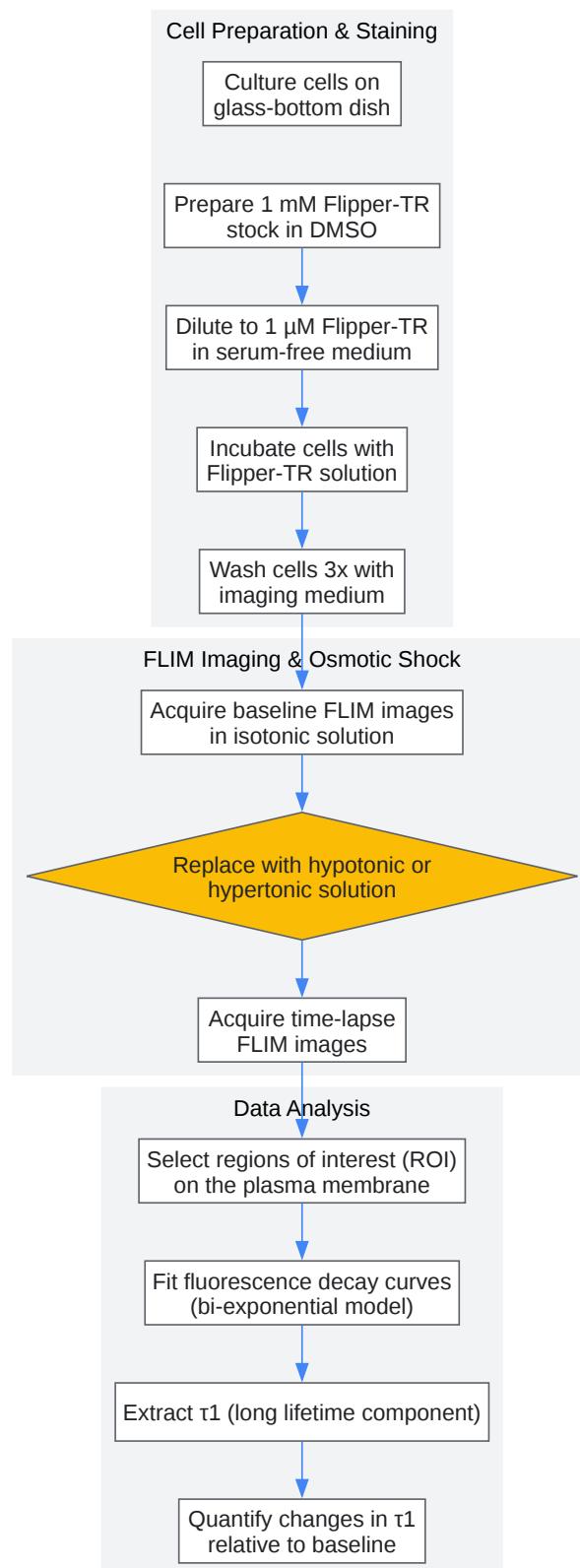
- Isotonic Solution (Control): e.g., Hanks' Balanced Salt Solution (HBSS) or standard cell culture medium.
- Hypotonic Solution: Dilute the isotonic solution with distilled water (e.g., 50% isotonic solution, 50% dH₂O).
- Hypertonic Solution: Supplement the isotonic solution with a non-permeable solute like sorbitol or sucrose (e.g., isotonic solution + 300 mM sorbitol).

Protocol:

- Baseline Imaging:
 - Mount the stained cells on the FLIM microscope.
 - Acquire baseline FLIM images in the isotonic solution for a set period (e.g., 3-5 minutes) to establish a stable baseline fluorescence lifetime.
- Inducing Hypotonic Shock (Increased Tension):
 - Carefully remove the isotonic solution from the dish.
 - Gently add the pre-warmed hypotonic solution.
 - Immediately begin acquiring FLIM images to capture the dynamic changes in membrane tension. Water influx will cause the cell to swell, increasing plasma membrane tension.[\[1\]](#)
- Inducing Hypertonic Shock (Decreased Tension):
 - Carefully remove the isotonic solution from the dish.

- Gently add the pre-warmed hypertonic solution.
- Immediately begin acquiring FLIM images. Water efflux will cause the cell to shrink, leading to a decrease in plasma membrane tension.[1][3]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)*Experimental workflow for osmotic shock studies using Flipper-TR.*

Data Presentation and Interpretation

The primary quantitative output of these experiments is the fluorescence lifetime (τ) of Flipper-TR®. Changes in membrane tension are directly correlated with changes in this value.

Expected Changes in Flipper-TR® Fluorescence Lifetime

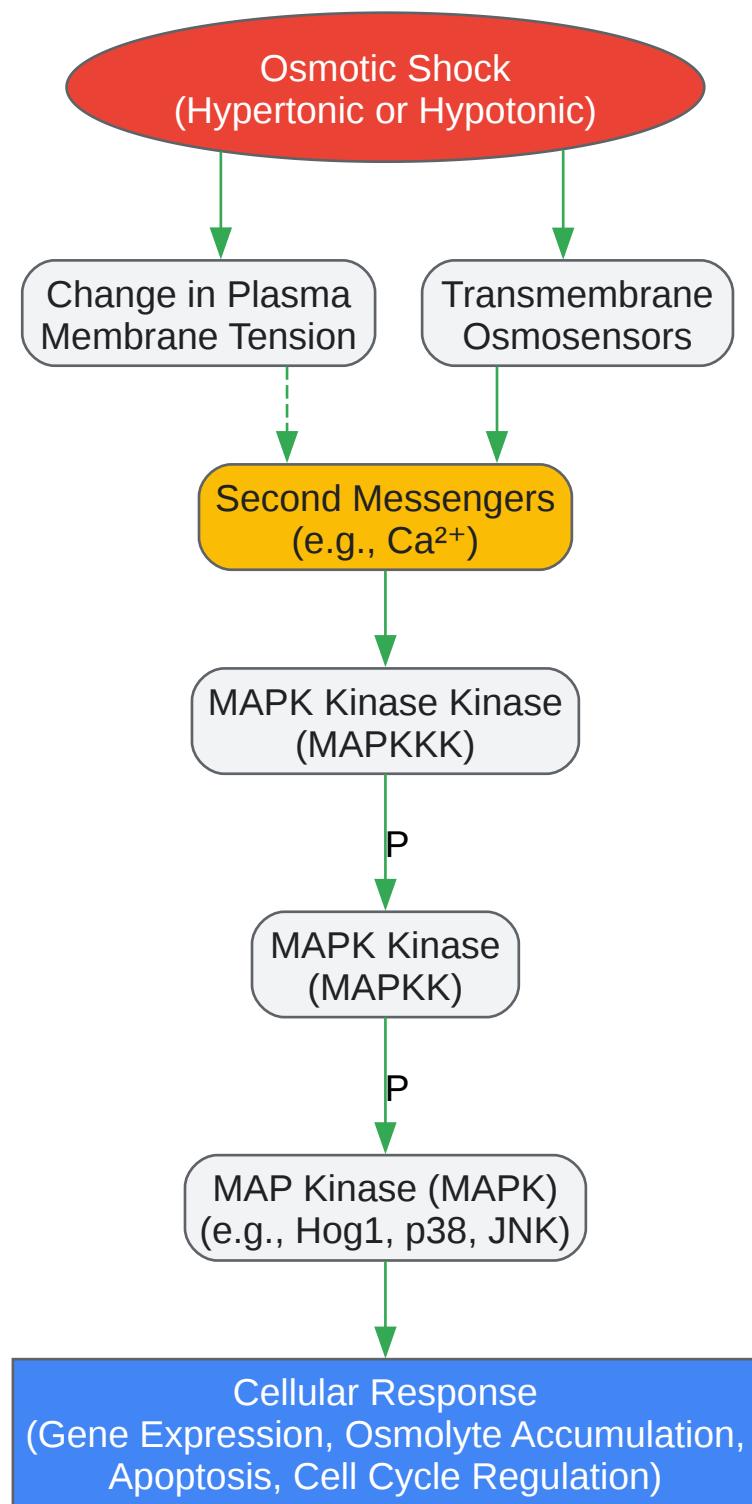
Condition	Osmotic Effect on Cell	Expected Change in Membrane Tension	Expected Change in Flipper-TR® Lifetime (τ)
Isotonic	No net water movement	Baseline	Stable baseline value (e.g., ~4.5 ns in HeLa cells)[6]
Hypotonic	Water influx, cell swelling	Increase	Increase (Longer lifetime)[4]
Hypertonic	Water efflux, cell shrinkage	Decrease	Decrease (Shorter lifetime)[3][4]

Note: Absolute lifetime values can be instrument-dependent. It is crucial to report relative changes ($\Delta\tau$) or normalized values against the baseline control for reproducibility.[7]

Cellular Response to Osmotic Shock

Osmotic stress activates complex intracellular signaling pathways to restore cellular homeostasis.[8] A key pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9]

Simplified Osmotic Stress Signaling Pathway



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Key signaling events following osmotic shock.

Troubleshooting and Considerations

- Low Signal/Noise: Ensure complete removal of serum during staining. The probe concentration can be cautiously increased. Minimize excitation laser power to reduce phototoxicity and photobleaching.[2][7]
- Internal Staining: Flipper-TR® primarily targets the plasma membrane. Significant intracellular signal may indicate compromised cell health or excessive probe concentration. Reduce incubation time or probe concentration.
- Variability in Lifetime: Membrane composition can influence Flipper-TR® lifetime.[4][10] If an experimental condition alters lipid composition, changes in lifetime cannot be solely attributed to tension.
- FLIM Data Analysis: Accurate lifetime extraction is critical. Use a bi-exponential decay model and consistently analyze the τ_1 component. Ensure sufficient photon counts for robust fitting by selecting appropriate regions of interest (ROIs) or averaging over multiple cells.[2][6][7]

By following these protocols, researchers can effectively utilize Flipper-TR® to gain quantitative insights into the mechanobiology of cellular responses to osmotic stress.

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